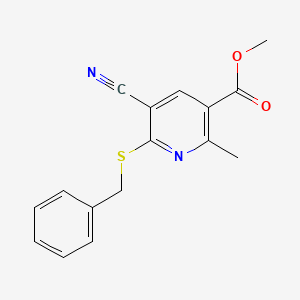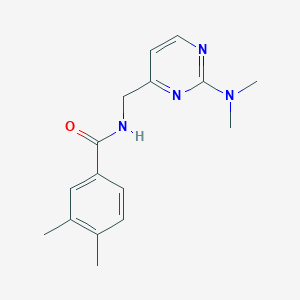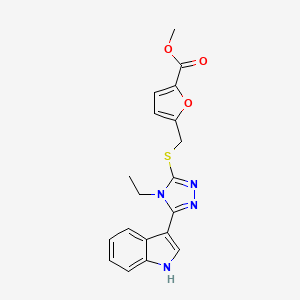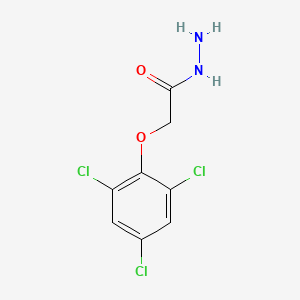
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as FLU-CAM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FLU-CAM belongs to the family of chromene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学研究应用
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation-related disorders.
作用机制
The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK signaling pathways. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related disorders.
实验室实验的优点和局限性
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide also has some limitations, including its moderate yield in the synthesis method and its limited bioavailability.
未来方向
There are several future directions for the study of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Firstly, further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide. Secondly, the potential therapeutic applications of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide in the treatment of various diseases, including cancer and Alzheimer's disease, need to be investigated further. Thirdly, the development of novel N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide derivatives with improved bioavailability and potency may be a promising direction for future research.
In conclusion, N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Further studies are needed to elucidate the mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide and to investigate its potential therapeutic applications in the treatment of various diseases.
合成方法
The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a base, followed by the reaction of the resulting intermediate with 3-aminophenol in the presence of an acid. The final product is obtained after purification by column chromatography. The yield of the synthesis method is reported to be around 60%.
属性
IUPAC Name |
N-(4-fluorophenyl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-13-5-7-14(8-6-13)18-16(19)12-9-11-3-1-2-4-15(11)20-10-12/h1-8,12H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIZIIIBMSSCJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-(5-chloro-2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2936530.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2936533.png)

![ethyl 2-[[2-[[4-butyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936535.png)
![3-[(1,3-Benzothiazol-2-yl)amino]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2936536.png)

![Methyl 6-chloro-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2936542.png)

![(E)-2-Cyano-3-[2-(furan-2-yl)-1,3-thiazol-5-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2936545.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2936547.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)
